molecular formula C10H13N5 B8651606 2-(1-Methyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)ethanamine

2-(1-Methyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No. B8651606
M. Wt: 203.24 g/mol
InChI Key: GEWGMEAPJAKQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N5/c1-15-9(2-5-11)13-10(14-15)8-3-6-12-7-4-8/h3-4,6-7H,2,5,11H2,1H3

InChI Key

GEWGMEAPJAKQJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=NC=C2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-(1-Methyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)ethyl)isoindoline-1,3-dione (114.9 mg, 345 μmol) was dissolved in methylamine solution in EtOH (3.07 mL, 22.5 mmol) and stirred at RT for 1 h. The reaction mixture was evaporated to give light brown solid. The solid was again dissolved in methylamine solution in EtOH (3.07 mL, 22.5 mmol) and the mixture was heated to 50° C. and stirred for 3 h. All volatiles were removed in vacuo and the residue was suspended in dichloromethane (1.5 mL) and filtered. The filtrate was evaporated to give the product as light yellow solid (81.3 mg (80% purity), 256 μmol, 74.2%) which was used without purification for the next step. MS: M=204.2 (M+H)+
Name
2-(2-(1-Methyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)ethyl)isoindoline-1,3-dione
Quantity
114.9 mg
Type
reactant
Reaction Step One
Name
Quantity
3.07 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.07 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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